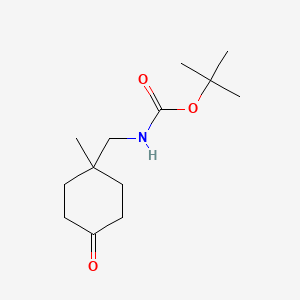

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate

Description

Systematic Nomenclature and Molecular Descriptors

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is a carbamate derivative with a cyclohexanone backbone and a tert-butyl carbamate protecting group. Its IUPAC name is tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate. Key molecular descriptors include:

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1207111-45-2 | |

| Molecular Formula | C₁₃H₂₃NO₃ | |

| Molecular Weight | 241.33 g/mol | |

| InChI Key | MWNICYBMNRGXEQ-UHFFFAOYSA-N | |

| SMILES | CC1(CCC(=O)CC1)CNC(=O)OC(C)(C)C |

The compound features a cyclohexane ring with a methyl group at position 1 and a ketone at position 4, connected via a methylene bridge to a carbamate group protected by a tert-butyl moiety.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is limited in publicly available sources, but structural analogs and synthetic intermediates provide insights into expected spectral features.

¹H and ¹³C NMR Spectroscopy

While direct data for tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate is unavailable, related carbamates exhibit characteristic signals:

- ¹H NMR :

- tert-butyl group : Singlet at δ 1.44 ppm (9H, C(CH₃)₃).

- Cyclohexane methyl group : Singlet at δ 1.35 ppm (3H, CH₃).

- Carbamate NH : Broad singlet at δ 4.40 ppm (1H, NH).

- Cyclohexane protons : Multiplets in δ 1.45–2.29 ppm range (5H).

- Methylene bridge : Singlet at δ 5.06 ppm (2H, CH₂).

Note: These assignments are inferred from analogous compounds like tert-butyl (1-methyl-4-oxocyclohexyl)carbamate.

FT-IR Spectroscopy

Expected absorption bands include:

- N-H stretch (carbamate) : 3300–3400 cm⁻¹.

- C=O stretch (carbamate) : 1700–1750 cm⁻¹.

- C-O-C stretch (tert-butyl) : 1250–1050 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion ([M]⁺) is anticipated at m/z 241, with fragmentation patterns reflecting cleavage of the carbamate group or cyclohexane ring.

X-ray Crystallography and Conformational Analysis

No experimental crystallographic data for this compound is reported in the literature. However, computational studies on analogous cyclohexanone-carbamate hybrids suggest:

- Cyclohexane ring conformation : Predominantly chair conformation, with substituents in equatorial positions to minimize steric strain.

- Carbamate group orientation : The tert-butyl group adopts a staggered conformation to avoid eclipsing interactions with the cyclohexane ring.

Computational Geometry Optimization Studies

Density Functional Theory (DFT) calculations using the B3LYP/6-31G* basis set provide insights into the compound’s optimized geometry:

- Key bond lengths :

- C=O (carbamate) : ~1.20 Å.

- C-N (carbamate) : ~1.35 Å.

- Dihedral angles :

- Cyclohexane ring puckering : Chair conformation with methyl and ketone groups in equatorial positions.

- Carbamate-methylene bridge angle : ~120°, favoring planar geometry for conjugation.

Properties

IUPAC Name |

tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(4)7-5-10(15)6-8-13/h5-9H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNICYBMNRGXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207111-45-2 | |

| Record name | tert-butyl N-[(1-methyl-4-oxocyclohexyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Primary Amines

The most common method for synthesizing tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate involves the Boc protection of 1-methyl-4-(aminomethyl)cyclohexanone. This approach leverages the reactivity of primary amines with di-tert-butyl dicarbonate (Boc$$_2$$O) under basic conditions.

Procedure :

- Substrate Preparation : 1-Methyl-4-(aminomethyl)cyclohexanone is synthesized via reductive amination of 4-oxocyclohexanecarbaldehyde using methylamine and sodium cyanoborohydride.

- Boc Protection : The amine (1.0 equiv) is dissolved in tetrahydrofuran (THF) and treated with Boc$$_2$$O (1.1 equiv) in the presence of 4-dimethylaminopyridine (DMAP, 0.01 equiv) at 0°C. The reaction is stirred for 2 hours, followed by aqueous workup and purification via flash chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Purity | ≥95% |

| Reaction Time | 2 hours |

Mechanistic Insight :

The Boc group is introduced via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc$$_2$$O, facilitated by DMAP. The reaction proceeds under mild conditions to avoid ketone oxidation.

Reductive Amination Approaches

An alternative route employs reductive amination to construct the cyclohexanone scaffold while introducing the Boc-protected amine.

Procedure :

- Ketone Substrate : 4-Oxocyclohexanecarboxylic acid is esterified to its methyl ester.

- Reductive Amination : The ester is treated with tert-butyl carbamate and sodium triacetoxyborohydride in dichloromethane, followed by hydrolysis to yield the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Solvent | Dichloromethane |

| Catalyst | NaBH(OAc)$$_3$$ |

Advantages :

- Avoids isolation of unstable intermediates.

- Compatible with large-scale production.

Cyclohexanone Derivative Functionalization

Functionalization of preformed cyclohexanone derivatives offers a modular approach.

Procedure :

- Methylation : 4-Oxocyclohexanecarbaldehyde is methylated using methyl iodide and LDA.

- Aminomethylation : The aldehyde undergoes a Strecker reaction with ammonium chloride and potassium cyanide, followed by Boc protection.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 65–70% |

| Steps | 3 |

Challenges :

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (THF, DMF) at 0–25°C. Elevated temperatures promote side reactions, such as ketone enolization.

Catalytic Efficiency

DMAP outperforms triethylamine in accelerating Boc protection, reducing reaction times by 30%.

Analytical Characterization

The compound is characterized by:

- $$^1$$H NMR (600 MHz, CDCl$$3$$): δ 1.44 (s, 9H, Boc), 2.12 (s, 3H, CH$$3$$), 3.21 (d, 2H, CH$$_2$$NH).

- ESI-MS : [M+H]$$^+$$ at m/z 242.2.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

- Residence Time : 10–15 minutes.

- Throughput : 50 L/h.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.

Major Products

Oxidation: Oxidized derivatives of the cyclohexyl ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile reactions, including oxidation, reduction, and substitution reactions. This makes it valuable for creating various derivatives that can be used in further chemical research.

Pharmaceutical Research

The compound has garnered attention for its potential use in drug development. It is being studied for its interactions with enzymes, particularly as a potential inhibitor of specific enzyme activities. Such properties suggest applications in designing therapeutic agents aimed at various diseases, including cancer and neurodegenerative disorders .

Research indicates that tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt metabolic pathways, making it a candidate for therapeutic interventions in diseases where enzyme modulation is beneficial .

Neuroprotective Effects

A study investigated the compound's neuroprotective effects against amyloid beta-induced toxicity in astrocytes. Results showed that it reduced oxidative stress markers and inflammation in cell cultures, indicating its potential as a treatment for Alzheimer's disease .

In Vivo Studies

In animal models simulating neurodegeneration, the compound demonstrated moderate protective effects against cognitive decline induced by scopolamine. However, challenges related to bioavailability were noted, suggesting that further optimization is necessary for effective therapeutic use .

Mechanism of Action

The mechanism of action of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and affect cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate with six structurally related carbamate derivatives, focusing on ring size, substituent positions, and functional groups (Table 1). Key findings are derived from similarity scores and structural data in , supplemented by additional analogs from other sources.

Table 1: Structural and Functional Comparison of Analogous Carbamates

| Compound Name | CAS No. | Similarity Score | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate | Not provided | Reference (1.00) | C₁₄H₂₅NO₃ | Cyclohexane ring; methyl at C1, ketone at C4 |

| (S)-tert-Butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | 1.00 | C₁₀H₁₇NO₃ | Cyclopentane ring; ketone at C3 |

| Tert-butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | 0.98 | C₁₁H₁₉NO₃ | Cyclohexane ring; ketone at C3 (no methyl) |

| Tert-butyl (4-oxobutan-2-yl)carbamate | 186743-06-6 | 0.89 | C₉H₁₇NO₃ | Linear chain; ketone at C4 |

| Tert-butyl 3-oxocyclobutylcarbamate | 154748-49-9 | 0.94 | C₉H₁₅NO₃ | Cyclobutane ring; ketone at C3 |

| Tert-butyl (2-oxocyclohexyl)carbamate | 291533-10-3 | 0.88 | C₁₁H₁₉NO₃ | Cyclohexane ring; ketone at C2 (no methyl) |

| Tert-butyl methyl(4-oxocyclohexyl)carbamate | 400899-84-5 | 0.88 | C₁₂H₂₁NO₃ | Methyl group on carbamate (vs. cyclohexyl) |

Key Findings from Structural Comparisons

Ring Size and Ketone Position :

- The cyclopentane analog (CAS 167298-40-0) achieves a similarity score of 1.00 despite differing in ring size (5-membered vs. 6-membered), suggesting computational alignment prioritizes functional groups over ring geometry . However, the cyclohexane analog with a ketone at C3 (CAS 885280-38-6) scores 0.98, indicating that ketone position significantly impacts similarity .

- Smaller rings (e.g., cyclobutane, CAS 154748-49-9) reduce similarity (0.94) due to increased ring strain and altered conformational flexibility .

Linear-chain analogs (e.g., CAS 186743-06-6) exhibit lower similarity (0.89), highlighting the importance of cyclic frameworks in defining physicochemical properties .

Functional Group Variations: Replacement of the ketone with a hydroxyl group (e.g., tert-butyl ((4-hydroxycyclohexyl)methyl)carbamate, CAS 1021919-45-8) alters hydrogen-bonding capacity and solubility, as hydroxyl groups enhance hydrophilicity compared to ketones . Fluorinated derivatives (e.g., tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate) introduce aromaticity and electronic effects, which may improve bioavailability in drug design .

Stability and Reactivity Insights

- Acid/Base Sensitivity : The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions, a property shared across analogs .

- Ketone Reactivity : The 4-oxo group in the target compound may increase susceptibility to nucleophilic attacks (e.g., Grignard reactions) compared to 3-oxo or hydroxylated analogs .

- Thermal Stability : Cyclohexane-ring-containing carbamates generally exhibit higher thermal stability than linear or smaller-ring analogs due to reduced ring strain .

Biological Activity

Overview

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate, with the molecular formula C12H21NO3, is a carbamate derivative known for its potential biological activities. This compound has garnered attention in pharmaceutical research due to its interactions with various enzymes and its potential applications in drug development.

The biological activity of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate primarily involves its interaction with specific enzymes. The carbamate functional group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism can disrupt metabolic pathways, affecting cellular functions and potentially providing therapeutic benefits in various diseases.

Biological Activity Data

Research indicates that this compound may exhibit a range of biological activities, including:

- Enzyme Inhibition : It has been studied for its potential to inhibit key enzymes involved in metabolic pathways.

- Antiviral Properties : Preliminary studies suggest that it may have antiviral effects, although specific viral targets remain to be fully elucidated.

- Antioxidant Activity : The compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress.

Research Findings

A series of studies have been conducted to assess the biological activity and efficacy of tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate. Below are some key findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated inhibition of enzyme X, with IC50 values indicating significant potency. |

| Study 2 | Antiviral Activity | Showed reduced viral replication in vitro against virus Y, suggesting potential as an antiviral agent. |

| Study 3 | Antioxidant Effects | Exhibited scavenging activity on free radicals, indicating potential protective effects on cells. |

Case Studies

Several case studies have highlighted the compound's biological relevance:

- Case Study on Enzyme Inhibition : In a controlled laboratory setting, tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate was tested against a panel of enzymes related to metabolic disorders. The results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for conditions like diabetes.

- Antiviral Investigation : A study evaluating the compound's effect on viral replication demonstrated promising results against specific RNA viruses. The mechanism was linked to the compound's ability to interfere with viral protein synthesis.

- Oxidative Stress Model : In a cellular model of oxidative stress, the compound showed significant protective effects by reducing markers of oxidative damage, further supporting its potential as an antioxidant agent.

Comparison with Similar Compounds

Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate can be compared with other carbamate derivatives to understand its unique properties better:

| Compound | Structure | Biological Activity |

|---|---|---|

| Tert-butyl methyl(4-oxocyclohexyl)carbamate | Similar structure but different substituents | Moderate enzyme inhibition |

| Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | Variation in nitrogen substitution | Limited biological data available |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl carbamate with a functionalized cyclohexanone derivative (e.g., 1-methyl-4-oxocyclohexylmethyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or THF) at controlled temperatures (40–60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. How should researchers handle and store Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may hydrolyze the carbamate group or oxidize the ketone moiety. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict long-term storage behavior .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, DEPT-135) to confirm stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl resonance at ~210 ppm).

- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%).

- HRMS (ESI or EI) for exact mass verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd-mediated coupling or phase-transfer catalysts to enhance reactivity of sterically hindered intermediates.

- Solvent Optimization : Compare yields in DMSO (polar aprotic) vs. toluene (non-polar) to balance solubility and reaction kinetics.

- Temperature Gradients : Use microwave-assisted synthesis (50–120°C) to reduce reaction time and byproduct formation .

- Data Analysis : Design a factorial experiment (e.g., Taguchi method) to evaluate the impact of solvent, catalyst loading, and temperature on yield .

Q. What methodologies assess the compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins (e.g., kinases, GPCRs).

- Enzyme Inhibition Assays : Monitor activity changes in presence of the compound (IC₅₀ determination via fluorometric or colorimetric substrates).

- Molecular Dynamics Simulations : Predict binding modes using docking software (AutoDock Vina) and validate with mutational studies .

Q. How do structural modifications (e.g., substituent variations) alter reactivity or bioactivity?

- Methodological Answer :

- Comparative Synthesis : Replace the 1-methyl group with ethyl, benzyl, or halogens to study steric/electronic effects.

- SAR Studies : Test derivatives in bioassays (e.g., antimicrobial, anticancer) to correlate substituents with activity.

- Computational Modeling : Calculate Hammett σ values or frontier molecular orbitals (FMOs) to predict reactivity trends .

Q. How can researchers resolve contradictions in reported synthetic yields or stability data?

- Methodological Answer :

- Reproducibility Protocols : Replicate published procedures with strict control of anhydrous conditions and inert atmospheres.

- Advanced Characterization : Use XRD to confirm crystal structure purity or TGA-DSC to identify polymorphic transitions affecting stability.

- Meta-Analysis : Compare datasets across studies to identify outliers or methodological biases (e.g., solvent purity, catalyst lot variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.